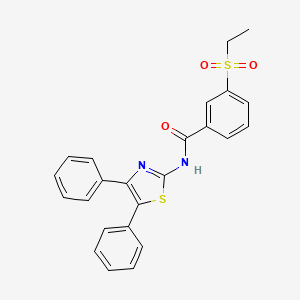

N-(4,5-diphenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-ethylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3S2/c1-2-31(28,29)20-15-9-14-19(16-20)23(27)26-24-25-21(17-10-5-3-6-11-17)22(30-24)18-12-7-4-8-13-18/h3-16H,2H2,1H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYQLVAAFAUTJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-diphenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of an α-haloketone with a thiourea derivative under basic conditions.

Introduction of Diphenyl Groups: The diphenyl groups are introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Formation of Benzamide Moiety: The benzamide moiety is formed by reacting the thiazole intermediate with an appropriate benzoyl chloride.

Ethylsulfonyl Substitution:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction optimization, and the employment of robust catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-diphenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ethylsulfonyl group, where nucleophiles such as amines or thiols replace the ethylsulfonyl moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Ethylsulfonyl chloride (C₂H₅SO₂Cl), amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Amines, thiols derivatives

Scientific Research Applications

Chemistry

N-(4,5-diphenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide serves as a valuable building block in synthetic organic chemistry. It is utilized in:

- Synthesis of Complex Molecules : The compound can be employed as a precursor for synthesizing more complex molecules through various organic transformations.

- Reagent in Organic Reactions : Its unique functional groups enable diverse chemical reactions, making it an essential reagent in laboratory settings.

Biology

The biological activities of this compound have been extensively studied:

- Antimicrobial Activity : Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains and fungi. For example, it has demonstrated effectiveness against Candida albicans with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole .

- Anticancer Potential : Studies have shown that the compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth. It is believed to inhibit kinases that play crucial roles in cell signaling, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Medicine

Ongoing research is exploring the therapeutic potential of this compound for various diseases:

- Cancer Treatment : The compound's ability to target specific cellular pathways makes it a candidate for developing anticancer therapies.

- Infectious Diseases : Its antimicrobial properties suggest potential applications in treating infections caused by resistant bacterial strains.

Industry

In industrial applications, this compound is being investigated for its use in:

- Material Development : The compound's unique chemical properties make it suitable for creating new materials such as polymers and coatings.

Comparative Studies

To better understand the efficacy of this compound compared to similar compounds, the following table summarizes key findings from recent studies:

| Compound Name | Structure | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|---|

| This compound | Structure | 1.23 μg/mL | >1000 μM |

| N-(4,5-diphenylthiazol-2-yl)benzamide | Structure | 1.50 μg/mL | 500 μM |

| N-(4,5-diphenylthiazol-2-yl)-3-(methylsulfonyl)benzamide | Structure | 1.75 μg/mL | 600 μM |

This table illustrates the relative potency of various derivatives concerning their antimicrobial and anticancer activities .

Antifungal Activity Case Study

A study evaluated the antifungal properties of thiazole derivatives against Candida albicans and Candida parapsilosis. The results indicated that certain derivatives achieved MIC values comparable to established antifungal agents like ketoconazole, demonstrating the potential application of these compounds in treating fungal infections.

Anticancer Activity Case Study

Research investigating the anticancer effects of this compound revealed its ability to inhibit cancer cell proliferation significantly. In vitro assays showed that the compound induced apoptosis in cancer cells through specific kinase inhibition pathways .

Mechanism of Action

The mechanism of action of N-(4,5-diphenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups:

Key Comparisons

Core Heterocycles: The thiazole core in the target compound contrasts with triazole () and pyridine () cores. Triazole derivatives (e.g., [7–9]) exhibit tautomerism (thione-thiol equilibrium), which is absent in the thiazole-based target compound .

Substituent Effects :

- Sulfonyl Groups : The ethylsulfonyl group in the target compound may enhance solubility compared to phenylsulfonyl groups in ’s triazoles, which are more lipophilic .

- Halogenated Substituents : Diflufenican () contains fluorine atoms, improving agrochemical stability and membrane permeability, whereas the target compound lacks halogens .

Synthesis and Characterization :

- Triazoles in are synthesized via cyclization of hydrazinecarbothioamides, confirmed by IR (absence of C=O at 1663–1682 cm⁻¹) and NMR . The target compound’s synthesis likely involves amide coupling, given its benzamide moiety.

- Spectral distinctions include the absence of C=S vibrations (~1247–1255 cm⁻¹) in the target compound compared to triazole-thiones .

The ethylsulfonyl group could modulate toxicity or environmental persistence compared to phenylsulfonyl analogs .

Physicochemical Properties

- Solubility : The ethylsulfonyl group may increase aqueous solubility relative to phenylsulfonyl derivatives (logP reduction).

- Stability : Thiazoles are generally stable under physiological conditions, whereas triazole-thiones () may exhibit tautomerism affecting reactivity .

Biological Activity

N-(4,5-diphenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide is a synthetic organic compound that has attracted attention for its diverse biological activities. Its unique structure, featuring a thiazole ring with diphenyl substitutions and an ethylsulfonyl group attached to a benzamide moiety, contributes to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and comparative studies with similar compounds.

Chemical Structure

The chemical structure can be represented as follows:

This structure includes:

- A thiazole ring

- Two phenyl groups

- An ethylsulfonyl substituent on the benzamide

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit notable antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes in microbial metabolism.

Case Study: Antifungal Activity

A study evaluated the antifungal properties of thiazole derivatives against Candida albicans and Candida parapsilosis. Compounds demonstrated minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole. For example, one derivative achieved an MIC of 1.23 μg/mL against C. parapsilosis .

Anticancer Activity

This compound has also been investigated for its anticancer potential. Research shows that it may inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth.

The compound is thought to act by inhibiting kinases involved in cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Cytotoxicity Analysis

A cytotoxicity analysis performed on NIH/3T3 cell lines revealed that certain derivatives of thiazole compounds exhibit low toxicity while maintaining effective antimicrobial and anticancer properties. For example, some compounds showed IC50 values greater than 1000 μM, indicating minimal cytotoxic effects on normal cells .

Comparative Studies

The biological activity of this compound can be compared with other thiazole derivatives:

| Compound Name | Structure | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|---|

| This compound | Structure | 1.23 μg/mL | >1000 μM |

| N-(4,5-diphenylthiazol-2-yl)benzamide | Structure | 1.50 μg/mL | 500 μM |

| N-(4,5-diphenylthiazol-2-yl)-3-(methylsulfonyl)benzamide | Structure | 1.75 μg/mL | 600 μM |

This table illustrates the relative potency of various derivatives in terms of their antimicrobial and anticancer activities.

Q & A

Basic Research Questions

Q. What synthetic routes are used to prepare N-(4,5-diphenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide, and what are the critical reaction conditions?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. First, the thiazole ring is formed via cyclization of thiourea derivatives with α-haloketones. The benzamide moiety is introduced using a coupling reaction between 3-(ethylsulfonyl)benzoyl chloride and the amino group of the thiazole intermediate. Key conditions include:

- Use of anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis.

- Catalytic bases like triethylamine to neutralize HCl during acylation.

- Controlled temperatures (reflux at 80–100°C) to ensure high yields.

- Purification via column chromatography or recrystallization (ethanol/water mixtures) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- IR Spectroscopy : Identify the sulfonyl group (S=O) at ~1350–1300 cm⁻¹ and 1160–1120 cm⁻¹. The amide C=O stretch appears near 1680–1640 cm⁻¹.

- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm, multiplet), ethylsulfonyl methylene (δ 3.1–3.4 ppm, quartet), and thiazole C-H (δ 6.8–7.0 ppm). Integration ratios should match expected substituents.

- ¹³C NMR : Confirm carbonyl (δ ~165–170 ppm) and sulfonyl (δ ~55–60 ppm) carbons .

Q. What solvents are suitable for in vitro testing, and how does the ethylsulfonyl group influence solubility?

- Methodological Answer :

- Primary solvent : DMSO (for stock solutions) due to the compound’s moderate polarity.

- Aqueous buffers : Test solubility in PBS (pH 7.4) with ≤1% DMSO to avoid cytotoxicity.

- The ethylsulfonyl group enhances hydrophilicity compared to unsubstituted benzamides, improving solubility in polar aprotic solvents .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate this compound’s interaction with biological targets?

- Methodological Answer :

- Docking : Use AutoDock Vina to model binding to enzymes (e.g., bacterial dihydrofolate reductase). Focus on hydrogen bonds between the sulfonyl group and active-site residues.

- Dynamics : Run simulations (GROMACS) for 100 ns to assess stability. Analyze root-mean-square deviation (RMSD) to confirm binding pose retention.

- Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies optimize substituent modifications to enhance bioactivity, and how are these validated?

- Methodological Answer :

- SAR Approach : Replace ethylsulfonyl with methylsulfonyl (smaller) or phenylsulfonyl (bulkier) to study steric effects. Modify thiazole phenyl groups with electron-withdrawing substituents (e.g., -NO₂) to enhance electrophilicity.

- Validation :

Synthesize analogs and test antimicrobial activity via broth microdilution (MIC determination).

Assess cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa).

Cross-validate with computational ADMET predictions .

Q. How should researchers resolve discrepancies between antimicrobial activity data from different assays?

- Methodological Answer :

- Systematic Checks :

Purity : Re-analyze compound purity via HPLC (C18 column, acetonitrile/water gradient).

Assay Conditions : Standardize inoculum size (5 × 10⁵ CFU/mL) and incubation time (18–24 h).

Control Strains : Include reference strains (e.g., E. coli ATCC 25922) to calibrate results.

- Statistical Analysis : Apply ANOVA to compare datasets; consider biofilm formation or efflux pump activity as confounding factors .

Q. What experimental designs are recommended to investigate dual antitumor and antibacterial mechanisms?

- Methodological Answer :

- Dual-Activity Screening :

Antibacterial : Perform time-kill assays against methicillin-resistant Staphylococcus aureus (MRSA).

Antitumor : Use clonogenic assays to assess DNA damage in HCT-116 colon cancer cells.

- Mechanistic Probes :

- Measure reactive oxygen species (ROS) generation via DCFH-DA fluorescence.

- Perform Western blotting to evaluate apoptosis markers (e.g., caspase-3 cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.